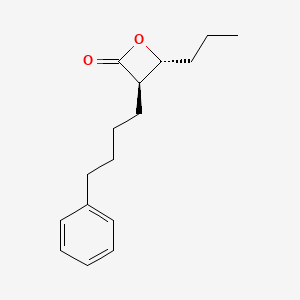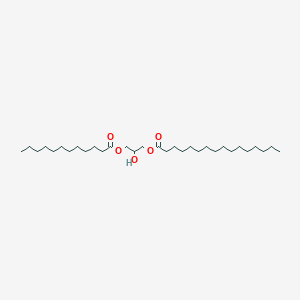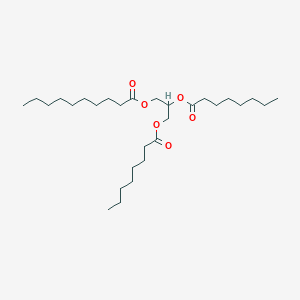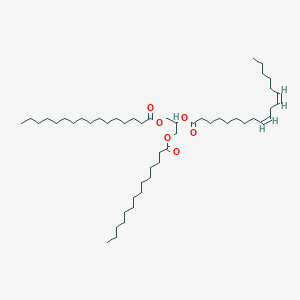![molecular formula C41H78O6 B3026137 Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester CAS No. 139665-46-6](/img/structure/B3026137.png)
Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester
Descripción general
Descripción
Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester (OEDPE) is a long-chain fatty acid ester with a wide range of applications in scientific research. OEDPE has been used in a variety of biochemical and physiological studies due to its stability and ability to be used as a model compound for protein-lipid interactions. OEDPE is also used as a surfactant, a lubricant, and an anti-foaming agent in various laboratory experiments.
Aplicaciones Científicas De Investigación
Mosquito Behavior and Control
Research has investigated the role of fatty acid esters, including propyl octadecanoate (a compound similar to the one ), in the olfaction-mediated behavioral responses of urban malaria vectors, such as Anopheles stephensi and Aedes aegypti mosquitoes. These studies utilized electroantennogram (EAG) responses, flight orientation, and oviposition experiments to understand how these compounds influence mosquito behavior. The findings suggest that synthetic fatty acid esters like propyl octadecanoate can be used in ovitraps for monitoring and controlling mosquito populations, thus contributing to vector surveillance programs (Seenivasagan, Sharma, & Prakash, 2012).
Cancer Research
Studies have also delved into the carcinogenic potential of fatty acid methyl esters, such as methyl oleate and methyl 12-oxo-trans-10-octadecenoate. These compounds have been tested for carcinogenicity through various administration routes in animal models, revealing insights into their effects on tumor promotion and possibly suggesting a promoter effect of certain methyl esters in carcinogenesis. These findings highlight the importance of understanding the biological impacts of fatty acid esters in the context of cancer research (Arffmann & Glavind, 2009).
Reproductive Health
In reproductive health research, the effects of various compounds, including fatty acid esters, on the fetoplacental complex have been studied. This research aims to understand the morphofunctional state of the mother-placenta-fetus system in the context of placental insufficiency and infection, providing valuable insights into maternal and fetal health (Rzaguliyeva, Osmanli, Akperbekova, & Meybalizade, 2017).
Metabolomic Analysis in Neonatal Care
Metabolomic analysis of bronchoalveolar lavage fluid in preterm infants with respiratory distress syndrome (RDS) has identified various metabolites, including octadecanoic acid and its esters. This research offers insights into the metabolic profiles of preterm infants with RDS, potentially aiding in the management of this condition (Fabiano et al., 2011).
Pest Management
The olfactory behavior of pests like the red flour beetle, Tribolium castaneum, towards natural fatty acid esters has been studied to understand pest management strategies. Research in this area can lead to the development of novel approaches to control pest populations in agricultural settings (Singh, Rangaswamy, & Majumder, 1985).
Propiedades
IUPAC Name |
2,3-di(decanoyloxy)propyl octadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78O6/c1-4-7-10-13-16-17-18-19-20-21-22-23-26-28-31-34-40(43)46-37-38(47-41(44)35-32-29-25-15-12-9-6-3)36-45-39(42)33-30-27-24-14-11-8-5-2/h38H,4-37H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSHZNDZYYUTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10769671 | |
| Record name | 2,3-Bis(decanoyloxy)propyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10769671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester | |
CAS RN |
139665-46-6 | |
| Record name | 2,3-Bis(decanoyloxy)propyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10769671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-azaniumylethyl (2R)-3-[(1Z)-hexadec-1-en-1-yloxy]-2-(hexadecanoyloxy)propyl phosphate](/img/structure/B3026055.png)

![1-Isopropyl-3-(1-methyl-1H-indole-3-yl)-4-[3-(dimethylamino)propylamino]-1H-pyrrole-2,5-dione](/img/structure/B3026057.png)
![eicosanoic acid 3-[(1-oxohexadecyl)oxy]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026058.png)
![Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026059.png)




![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026064.png)
![eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026067.png)

![9Z-octadecenoic acid 1,1'-[1-[[(1-oxododecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026072.png)
